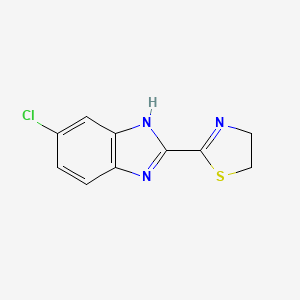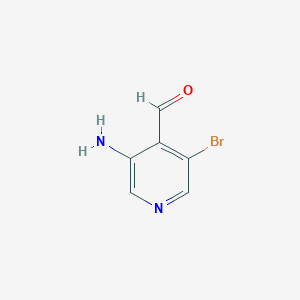
3-Amino-5-bromoisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-bromoisonicotinaldehyde: is an organic compound with the molecular formula C6H5BrN2O It is a derivative of isonicotinaldehyde, characterized by the presence of an amino group at the third position and a bromine atom at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde followed by the introduction of an amino group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a solvent like dimethylformamide (DMF). The brominated product is then subjected to an amination reaction using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain high-purity product suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-Amino-5-bromoisonicotinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic or basic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like or in the presence of a base or catalyst.
Major Products:
- Oxidation products include 3-amino-5-bromoisonicotinic acid .
- Reduction products include 3-amino-5-bromoisonicotinalcohol .
- Substitution products vary depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5-bromoisonicotinaldehyde is used as an intermediate in the synthesis of various organic compounds, including heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including dyes and polymers .
Wirkmechanismus
The mechanism of action of 3-Amino-5-bromoisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and bromine groups can influence its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
3-Bromoisonicotinaldehyde: Lacks the amino group, making it less versatile in certain synthetic applications.
3-Amino-5-bromopicolinonitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
3-Amino-5-bromobenzotrifluoride: Contains a trifluoromethyl group, which significantly alters its chemical properties and applications
Uniqueness: 3-Amino-5-bromoisonicotinaldehyde is unique due to the combination of the amino and bromine groups on the pyridine ring, which provides a balance of reactivity and stability.
Eigenschaften
Molekularformel |
C6H5BrN2O |
|---|---|
Molekulargewicht |
201.02 g/mol |
IUPAC-Name |
3-amino-5-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5BrN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2 |
InChI-Schlüssel |
BRFPBXWAPZSVSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


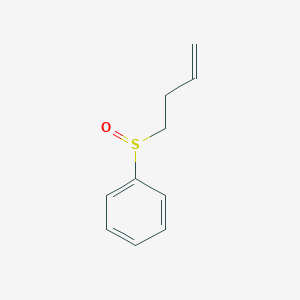
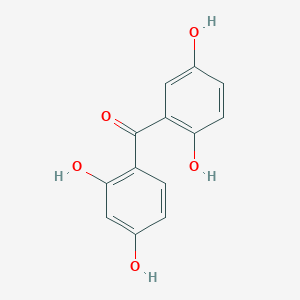
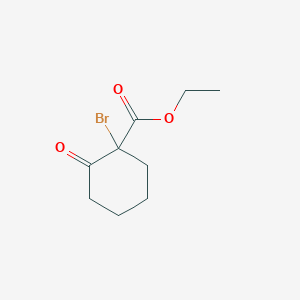
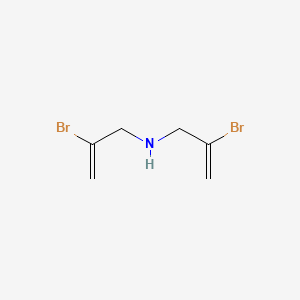
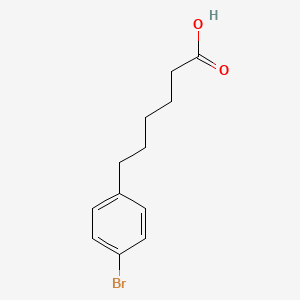
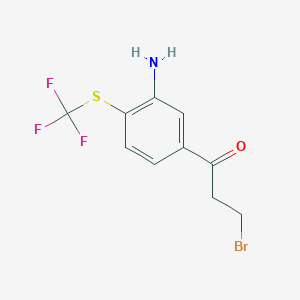
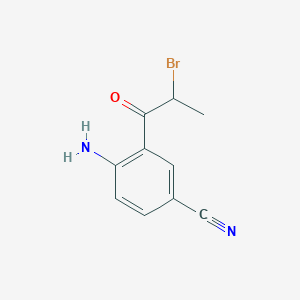
![5-Trifluoromethoxy-1H-pyrrolo[2,3-B]pyridine](/img/structure/B14072370.png)


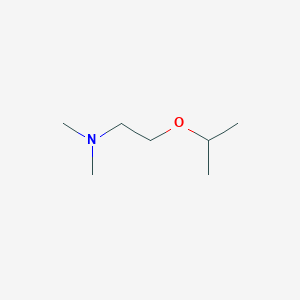
![[3-Chloro-5-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072384.png)
